![molecular formula C12H15ClO4 B161250 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one CAS No. 1939-79-3](/img/structure/B161250.png)
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, also known as Clomifene or Clomiphene, is a non-steroidal fertility drug that is commonly used to induce ovulation in women who have trouble conceiving. It works by blocking estrogen receptors in the hypothalamus, which then stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, leading to the development and release of mature eggs from the ovaries.
作用機序
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one works by binding to estrogen receptors in the hypothalamus, which then blocks the negative feedback mechanism that normally regulates the secretion of FSH and LH from the pituitary gland. This leads to an increase in the secretion of FSH and LH, which then stimulates the growth and maturation of ovarian follicles and the subsequent release of mature eggs.
生化学的および生理学的効果
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects on the female reproductive system. These include an increase in the secretion of FSH and LH, a thickening of the cervical mucus, and an increase in the thickness of the endometrial lining. These effects all contribute to the successful induction of ovulation and subsequent pregnancy.
実験室実験の利点と制限
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has several advantages for use in lab experiments, including its ability to induce ovulation in a controlled manner, its well-established safety profile, and its relatively low cost. However, it also has limitations, such as the potential for multiple pregnancies, the need for careful monitoring of ovarian function, and the possibility of adverse reactions.
将来の方向性
There are several potential future directions for research on 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, including its use in the treatment of male infertility, its potential role in the prevention of breast cancer, and its use in combination with other drugs for the treatment of PCOS. Further research is also needed to better understand the long-term effects of 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one use and to identify any potential risks or side effects associated with its use.
合成法
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one can be synthesized by the reaction of 2-(2,3-dihydroxypropoxy)phenylacetonitrile with thionyl chloride, followed by reaction with 3-chloropropionyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one in its pure form.
科学的研究の応用
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been extensively researched and is widely used in clinical settings for the treatment of female infertility. It has also been studied for its potential use in the treatment of male infertility, as well as for other medical conditions such as polycystic ovary syndrome (PCOS), endometriosis, and breast cancer.
特性
CAS番号 |
1939-79-3 |
|---|---|
製品名 |
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one |
分子式 |
C12H15ClO4 |
分子量 |
258.7 g/mol |
IUPAC名 |
1-[3-chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO4/c1-2-11(16)9-4-3-5-10(13)12(9)17-7-8(15)6-14/h3-5,8,14-15H,2,6-7H2,1H3 |
InChIキー |
WDLMCPBWFMDGOK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O |
同義語 |
3'-Chloro-2'-(2,3-dihydroxypropoxy)propiophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



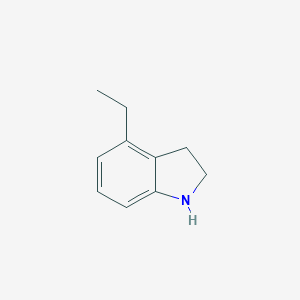
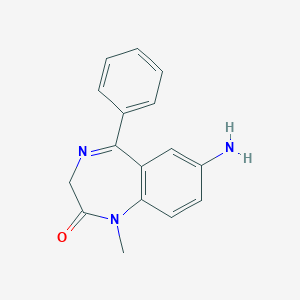
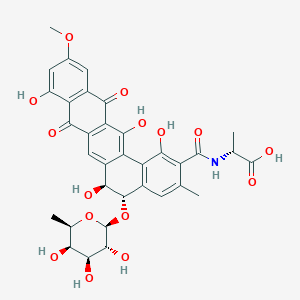
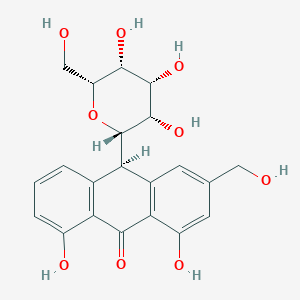
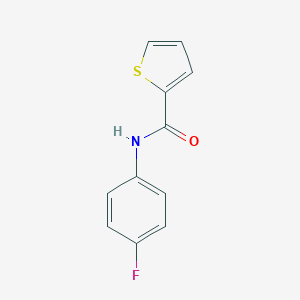
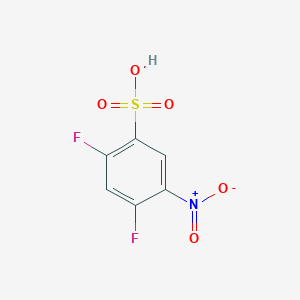
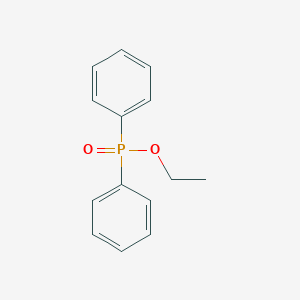
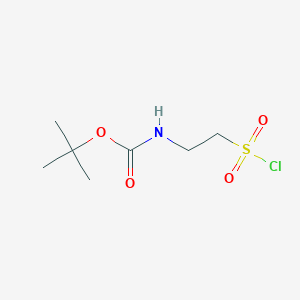

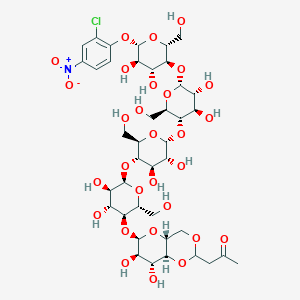
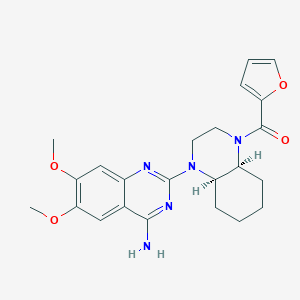
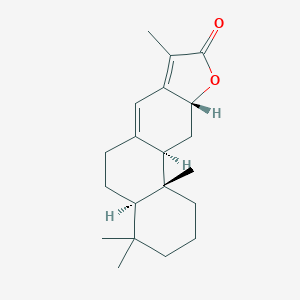
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)